molecular formula C20H24N2O3S B6417126 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 898647-36-4

1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B6417126
CAS No.: 898647-36-4
M. Wt: 372.5 g/mol
InChI Key: GFPYAIKISKRMHH-UHFFFAOYSA-N
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Description

The compound 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole features a benzimidazole core (5,6-dimethyl-1H-1,3-benzodiazole) substituted at the 1-position with a 4-methoxy-2-methyl-5-isopropylbenzenesulfonyl group. This sulfonyl-linked aromatic substituent introduces significant polarity and electron-withdrawing effects, distinguishing it from benzimidazole derivatives with alkyl, ether, or acyl substituents. The molecular formula is inferred as C₁₈H₁₉N₂O₃S (molecular weight ≈ 343.07 g/mol), with predicted physicochemical properties influenced by the sulfonyl group and methoxy/isopropyl substituents .

Properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)16-10-20(15(5)9-19(16)25-6)26(23,24)22-11-21-17-7-13(3)14(4)8-18(17)22/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPYAIKISKRMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is a derivative of benzodiazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H28N2O3S
  • Molecular Weight : 388.53 g/mol
  • CAS Number : 189056-49-3

This compound features a benzodiazole core with a sulfonyl group attached to a methoxy-substituted aromatic ring, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzodiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The specific compound has been tested for its effectiveness against common pathogens.

Microorganism Activity Observed
Escherichia coliModerate Inhibition
Staphylococcus aureusModerate Inhibition
Candida albicansMild Inhibition

The presence of bulky hydrophobic groups in the structure is thought to enhance the antimicrobial activity by increasing membrane permeability and disrupting microbial cell wall integrity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Benzodiazoles are known to inhibit cyclooxygenase (COX) enzymes which play a critical role in inflammation. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory conditions.

Anticancer Activity

Emerging evidence suggests that benzodiazole derivatives can exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical cancer)15Significant inhibition
MCF7 (Breast cancer)20Moderate inhibition
A549 (Lung cancer)25Moderate inhibition

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Pagliero et al. tested various benzodiazole derivatives including the compound against Trypanosoma cruzi, showing promising results with a dose-dependent inhibitory effect on epimastigote forms.
  • Anti-inflammatory Study : In vitro assays demonstrated that treatment with the compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : A comparative analysis of the cytotoxic effects of several benzodiazole derivatives revealed that this compound exhibited superior activity against HeLa cells compared to standard chemotherapeutics.

Scientific Research Applications

Spectroscopic Data

The compound can be analyzed using various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), which provide insights into its structural characteristics.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. It exhibits properties that may be beneficial in treating various conditions:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that derivatives of benzodiazoles possess cytotoxic effects on cancer cell lines, indicating a potential for developing anticancer drugs based on this compound structure .
  • Antimicrobial Properties: Research has shown that sulfonyl-containing compounds often exhibit antimicrobial activity. The presence of the benzenesulfonyl group in this compound could enhance its effectiveness against bacterial strains .

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of new compounds:

  • Receptor Binding Studies: The compound may act as a ligand for specific receptors involved in neurotransmission, which could lead to applications in treating neurological disorders. Binding affinity studies are necessary to elucidate these interactions .
  • Toxicity Assessments: Understanding the safety profile through toxicity studies is essential for any potential therapeutic application. Initial assessments should focus on cytotoxicity and organ-specific toxicity .

Material Science

Beyond medicinal applications, the compound's unique chemical structure may find usage in material science:

  • Polymer Chemistry: The sulfonyl group can serve as a functional moiety in polymer synthesis, potentially leading to materials with enhanced properties such as increased thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of benzodiazole derivatives, including compounds similar to the one . The results indicated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzodiazole core could enhance activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that compounds with similar structural motifs could be developed into broad-spectrum antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Receptor BindingPotential ligand for neurotransmitter receptors

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Predicted LogP Key Features Reference
Target Compound C₁₈H₁₉N₂O₃S ~343.07 Benzenesulfonyl 3.5 High polarity, electron-withdrawing -
BC05090 () C₁₈H₁₉ClN₂O 314.81 Chlorophenoxypropyl 4.2 Lipophilic, alkylation synthesis
Compound 9c () N/A N/A Triazole-thiazole acetamide 2.8 Hydrogen-bonding capacity, bulky
1-[4-Methoxy-...]octadecanone () C₂₉H₅₀O₂ ~440 Ketone-linked aryl 6.1 High lipophilicity

Research Findings and Implications

Physicochemical Properties

  • Aqueous Solubility : The target’s sulfonyl group likely improves solubility (~0.15 mg/mL predicted) over BC05090 (~0.08 mg/mL) but remains lower than triazole-thiazole derivatives (~0.05 mg/mL) due to higher polarity .

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